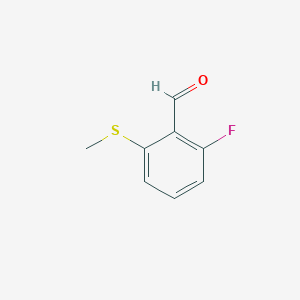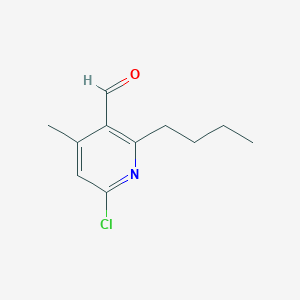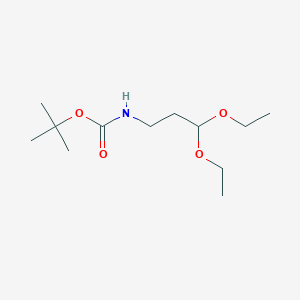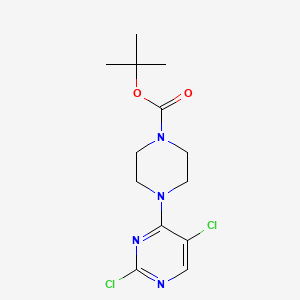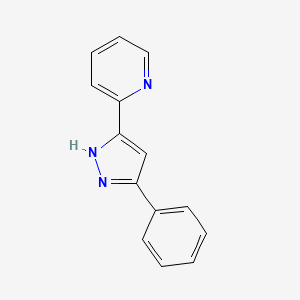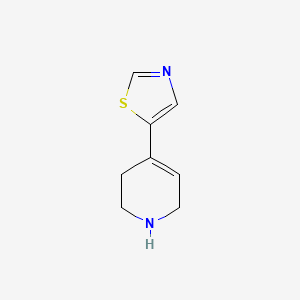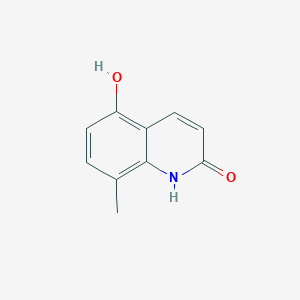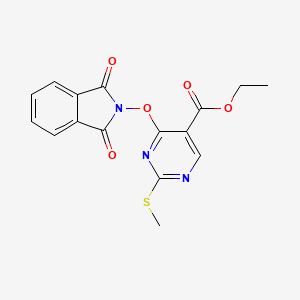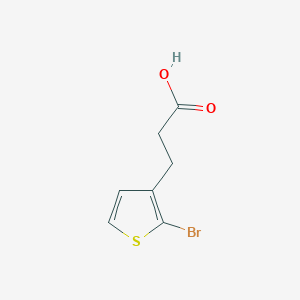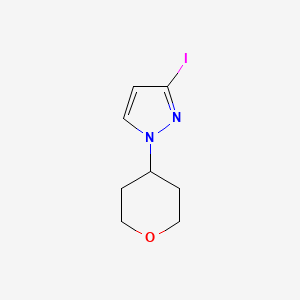
7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile
Descripción general
Descripción
7-Bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C26H16BrN. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 7th position and a carbonitrile group at the 2nd position. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
The synthesis of 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile typically involves the bromination of 9,9-diphenyl-9H-fluorene-2-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
7-Bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, Suzuki coupling with phenylboronic acid would yield a biphenyl derivative .
Aplicaciones Científicas De Investigación
7-Bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for OLEDs and organic photovoltaic cells (OPVs).
Material Science: The compound is used in the development of new materials with specific optical and electronic properties.
Medicinal Chemistry: While not as common, it can be used in the synthesis of biologically active molecules, serving as an intermediate in the development of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile in its applications is primarily related to its electronic properties. The bromine atom and the carbonitrile group influence the compound’s electron distribution, making it an effective electron-transporting material. In OLEDs, it helps in the efficient transport of electrons, thereby enhancing the device’s performance .
Comparación Con Compuestos Similares
Similar compounds to 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile include:
2-Bromo-9,9-diphenyl-9H-fluorene: This compound differs by the position of the bromine atom, which can affect its reactivity and electronic properties.
7-Bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile: The presence of methyl groups instead of phenyl groups can influence the compound’s steric and electronic characteristics.
2,7-Dibromo-9,9-diphenyl-9H-fluorene:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic properties suitable for various advanced applications .
Propiedades
IUPAC Name |
7-bromo-9,9-diphenylfluorene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16BrN/c27-21-12-14-23-22-13-11-18(17-28)15-24(22)26(25(23)16-21,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFIVSQOMMRRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)C#N)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3242855.png)

![tert-Butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3242865.png)
